1-Amino-2-cycloheptylpropan-2-ol;hydrochloride

Description

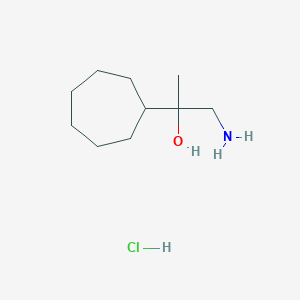

1-Amino-2-cycloheptylpropan-2-ol hydrochloride is an amino alcohol hydrochloride salt characterized by a cycloheptyl substituent attached to a propanolamine backbone. Its molecular structure combines a seven-membered cycloheptane ring with an amino-alcohol functional group, stabilized as a hydrochloride salt. This compound shares structural similarities with other amino alcohol hydrochlorides, which are often used in pharmaceuticals as intermediates or active ingredients due to their solubility, stability, and bioactivity .

Properties

IUPAC Name |

1-amino-2-cycloheptylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-10(12,8-11)9-6-4-2-3-5-7-9;/h9,12H,2-8,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEVKWJMXAKFNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1CCCCCC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Amino-2-cycloheptylpropan-2-ol;hydrochloride typically involves the following steps:

Synthetic Routes: The compound can be synthesized through the reaction of cycloheptanone with nitromethane, followed by reduction and subsequent reaction with epichlorohydrin

Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts such as palladium on carbon for the reduction steps.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common.

Chemical Reactions Analysis

1-Amino-2-cycloheptylpropan-2-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using reagents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form the corresponding amine using hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions: Typical reagents include chromium trioxide for oxidation, hydrogen gas with palladium for reduction, and alkyl halides for substitution reactions. The reactions are generally carried out under mild to moderate temperatures and pressures.

Major Products: The major products formed from these reactions include ketones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

1-Amino-2-cycloheptylpropan-2-ol;hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Amino-2-cycloheptylpropan-2-ol;hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound is known to interact with certain enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to neurotransmission, potentially affecting the release and uptake of neurotransmitters.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s closest analogues differ in the size of the cyclic substituent or the position of functional groups:

Key Observations :

Physicochemical Properties

- Solubility: Like most amino alcohol hydrochlorides, the compound is highly soluble in polar solvents (water, methanol) due to ionic interactions. Cycloheptyl derivatives may show reduced solubility compared to smaller substituents (e.g., methyl) .

- Stability : Hydrochloride salts enhance stability under storage conditions. Cycloheptyl’s larger ring may increase susceptibility to oxidation compared to cyclohexyl analogues .

Biological Activity

1-Amino-2-cycloheptylpropan-2-ol;hydrochloride is a chiral amino alcohol with significant biological activity. Its unique structure and properties make it a valuable compound in medicinal chemistry and pharmacological research. This article explores its biological activity, mechanisms, and potential applications, supported by data tables and case studies.

- Molecular Formula : C10H17ClN2O

- Molecular Weight : Approximately 202.71 g/mol

- Solubility : The hydrochloride form enhances its solubility in water, which is beneficial for various pharmaceutical applications.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on specific enzymes, particularly those involved in neurotransmitter metabolism. For example, studies have shown its potential to inhibit monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation.

2. Antimicrobial Properties

Preliminary studies suggest that this compound has antimicrobial activity against certain bacterial strains. This property may stem from its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

3. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to modulate oxidative stress and inflammation, which are critical factors in the pathogenesis of conditions such as Alzheimer's disease.

The mechanism of action of this compound involves multiple pathways:

- Binding Affinity : The compound's chiral nature allows it to interact selectively with biological targets, enhancing its binding affinity to receptors and enzymes.

- Signal Transduction Modulation : It may influence various signaling pathways related to cell survival and apoptosis, providing insights into its potential therapeutic applications.

Data Table: Biological Activity Overview

| Activity Type | Observed Effects | References |

|---|---|---|

| Enzyme Inhibition | Inhibits MAO activity, potentially increasing neurotransmitter levels | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Neuroprotective | Reduces oxidative stress in neuronal cells |

Case Studies

Several case studies have highlighted the biological significance of this compound:

- Neuroprotective Study : A study conducted on animal models demonstrated that administration of the compound resulted in a significant reduction in neuroinflammation markers and improved cognitive function after induced oxidative stress .

- Antimicrobial Efficacy : In vitro tests showed that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

- Enzyme Interaction Analysis : Binding assays revealed that the compound effectively binds to MAO with a Ki value indicating strong inhibitory potential, supporting its role in modulating neurotransmitter levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.